molecular formula C17H14Cl2FN3S B4614296 3,4-DICHLOROBENZYL [4-ETHYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

3,4-DICHLOROBENZYL [4-ETHYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

Cat. No.: B4614296
M. Wt: 382.3 g/mol
InChI Key: ILWJDCMRURYRNX-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzyl [4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl] sulfide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a dichlorobenzyl group, an ethyl group, a fluorophenyl group, and a triazole ring, all connected through a sulfide linkage.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-4-ethyl-5-(4-fluorophenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2FN3S/c1-2-23-16(12-4-6-13(20)7-5-12)21-22-17(23)24-10-11-3-8-14(18)15(19)9-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWJDCMRURYRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichlorobenzyl [4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl] sulfide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group can be attached through a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride.

    Formation of the Sulfide Linkage: The final step involves the formation of the sulfide linkage, which can be achieved by reacting the intermediate with a suitable thiol or sulfide reagent under mild conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfide group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring and other aromatic groups can be reduced under specific conditions.

    Substitution: The dichlorobenzyl and fluorophenyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and aromatic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dichlorobenzyl [4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl] sulfide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: It is used to investigate the biological pathways and molecular targets involved in its mechanism of action.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other biologically active compounds.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichlorobenzyl [4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl] sulfide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to metal ions and enzyme active sites, inhibiting their activity. The dichlorobenzyl and fluorophenyl groups enhance the compound’s binding affinity and specificity. The sulfide linkage may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorobenzyl [4-ethyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl] sulfide
  • 3,4-Dichlorobenzyl [4-ethyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl] sulfide
  • 3,4-Dichlorobenzyl [4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl] sulfide

Uniqueness

The presence of the fluorophenyl group in 3,4-dichlorobenzyl [4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl] sulfide distinguishes it from other similar compounds. Fluorine atoms are known to enhance the biological activity and metabolic stability of organic compounds. This makes the compound potentially more effective and longer-lasting in its applications compared to its analogs with different substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-DICHLOROBENZYL [4-ETHYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Reactant of Route 2
Reactant of Route 2
3,4-DICHLOROBENZYL [4-ETHYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE

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